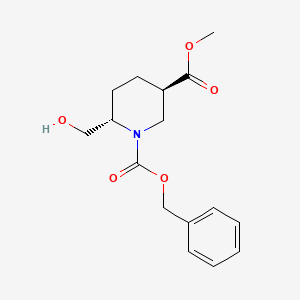
4-(2,4-Difluorophenyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)benzyl alcohol is an organic compound with the molecular formula C13H10F2O It is a derivative of benzyl alcohol, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2,4-Difluorophenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-difluorophenyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding benzaldehyde. This process can be carried out in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Difluorophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(2,4-Difluorophenyl)benzaldehyde or 4-(2,4-Difluorophenyl)benzoic acid.
Reduction: 4-(2,4-Difluorophenyl)toluene.
Substitution: 4-(2,4-Dihydroxyphenyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)benzyl alcohol involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The presence of fluorine atoms enhances its binding affinity and specificity due to the unique electronic properties of fluorine.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzyl alcohol: Similar structure but lacks the additional phenyl ring.
4-(2,4-Difluorophenyl)benzaldehyde: The aldehyde form of the compound.
4-(2,4-Difluorophenyl)toluene: The fully reduced form of the compound.
Uniqueness
4-(2,4-Difluorophenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and difluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
885963-33-7 |
|---|---|
Fórmula molecular |
C13H10F2O |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
[4-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clave InChI |
PIYGOCSCOVXEQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
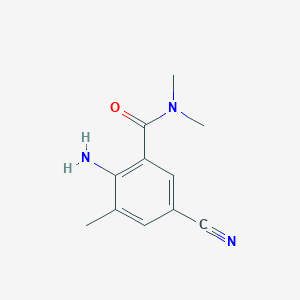

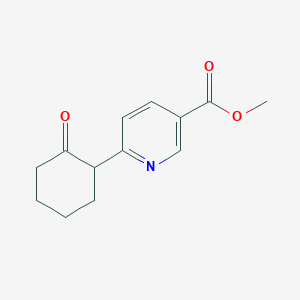
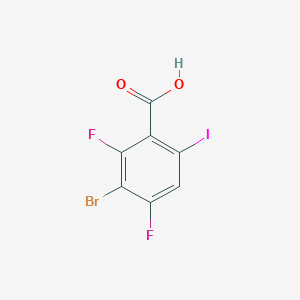

![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
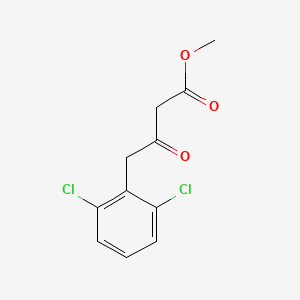


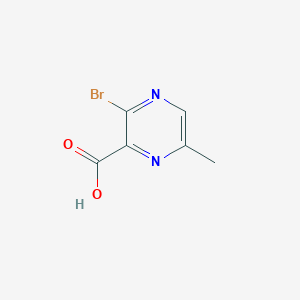
![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
